4-Cyano Substitution Enhances Polarity and H-Bonding
The incorporation of a 4-cyano group on the benzamide moiety significantly increases the compound's polarity and hydrogen-bonding capacity compared to the unsubstituted analog. This modification is expected to enhance interactions with biological targets and improve aqueous solubility [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 107 Ų |
| Comparator Or Baseline | N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 36231-88-6): 83 Ų |
| Quantified Difference | +24 Ų |
| Conditions | Computed using Cactvs 3.4.8.24 (PubChem release 2025.09.15) [2] and ACD/Labs Percepta Platform |
Why This Matters
Higher TPSA values correlate with improved aqueous solubility and permeability profiles, critical factors for in vivo bioavailability and target engagement.
- [1] Janowska, S., Paneth, A., & Wujec, M. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4309. View Source
- [2] PubChem. (2026). 4-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide. Compound Summary for CID 8441508. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/556042-91-2 View Source
